2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride
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Overview
Description
2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride is an organic compound with the molecular formula C7H9ClF3NO It is a derivative of furan, a heterocyclic aromatic compound, and contains a trifluoromethyl group, which is known for its electron-withdrawing properties
Preparation Methods
The synthesis of 2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with furan and trifluoromethyl-containing reagents.
Reaction Conditions: The furan ring is functionalized with a trifluoromethyl group through electrophilic substitution reactions. This step often requires the use of strong acids or bases as catalysts.
Formation of Ethanamine Derivative: The trifluoromethylated furan is then reacted with ethylamine under controlled conditions to form the ethanamine derivative.
Hydrochloride Formation: Finally, the ethanamine derivative is treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Chemical Reactions Analysis
2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the molecule into simpler components.
Scientific Research Applications
2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride can be compared with other similar compounds, such as:
2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine hydrochloride: This compound also contains a trifluoromethyl group but differs in its core structure, which is based on pyrimidine rather than furan.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethanamine hydrochloride: This compound features a thiophene ring instead of a furan ring, leading to different chemical and biological properties.
2-(Furan-3-yl)ethanamine hydrochloride: This compound lacks the trifluoromethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the furan ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)furan-2-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO.ClH/c8-7(9,10)5-3-6(1-2-11)12-4-5;/h3-4H,1-2,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOALPBPHVDKWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(F)(F)F)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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